molecular formula C21H29NO3 B14334898 N-Valeroylpropranolol CAS No. 111399-16-7

N-Valeroylpropranolol

Cat. No.: B14334898
CAS No.: 111399-16-7
M. Wt: 343.5 g/mol
InChI Key: HRNVFJVOWMQWAB-UHFFFAOYSA-N
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Description

N-Valeroylpropranolol is a derivative of the non-selective β-blocker propranolol (C₁₆H₂₁NO₂, M.W. 259.34), modified by the addition of a valeroyl (pentanoyl) group to the parent structure . While direct evidence for this compound’s synthesis or applications is absent in the provided materials, its nomenclature suggests a structural analog of propranolol with enhanced lipophilicity due to the valeroyl moiety. This modification likely alters pharmacokinetic properties, such as absorption and metabolic stability, compared to propranolol and its other derivatives (e.g., 4-hydroxypropranolol, nitroso-propranolol) .

Properties

CAS No.

111399-16-7

Molecular Formula

C21H29NO3

Molecular Weight

343.5 g/mol

IUPAC Name

N-(2-hydroxy-3-naphthalen-1-yloxypropyl)-N-propan-2-ylpentanamide

InChI

InChI=1S/C21H29NO3/c1-4-5-13-21(24)22(16(2)3)14-18(23)15-25-20-12-8-10-17-9-6-7-11-19(17)20/h6-12,16,18,23H,4-5,13-15H2,1-3H3

InChI Key

HRNVFJVOWMQWAB-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)N(CC(COC1=CC=CC2=CC=CC=C21)O)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Valeroylpropranolol typically involves the acylation of propranolol with valeric acid. This reaction can be carried out using various acylating agents such as valeroyl chloride in the presence of a base like pyridine or triethylamine. The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the acylating agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include steps for purification, such as recrystallization or chromatography, to isolate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

N-Valeroylpropranolol can undergo various chemical reactions, including:

    Oxidation: The valeroyl group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to remove the valeroyl group, reverting to propranolol.

    Substitution: The valeroyl group can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Acyl chlorides and anhydrides in the presence of a base can facilitate substitution reactions.

Major Products

    Oxidation: Valeric acid derivatives.

    Reduction: Propranolol.

    Substitution: Various acylated propranolol derivatives.

Scientific Research Applications

N-Valeroylpropranolol has several applications in scientific research:

    Chemistry: Used as a model compound to study the effects of acylation on beta-blockers.

    Biology: Investigated for its potential effects on cellular signaling pathways.

    Medicine: Explored for its modified pharmacokinetic properties, which may offer advantages over propranolol in certain therapeutic contexts.

    Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

N-Valeroylpropranolol exerts its effects by blocking beta-adrenergic receptors, similar to propranolol. The valeroyl group may influence the compound’s ability to cross cell membranes and its interaction with metabolic enzymes, potentially altering its duration of action and bioavailability. The primary molecular targets are beta-1 and beta-2 adrenergic receptors, leading to decreased heart rate, myocardial contractility, and blood pressure.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key differences between N-Valeroylpropranolol and related compounds:

Compound Molecular Formula Molecular Weight CAS Number Key Structural Features Lipophilicity (LogP)
Propranolol C₁₆H₂₁NO₂ 259.34 525-66-6 Parent β-blocker; naphthyloxy-isopropylamine backbone 3.48
This compound C₂₁H₃₀NO₃* 344.47* N/A Valeroyl group esterified to propranolol ~5.2 (estimated)*
4-Nitropropranolol C₁₆H₂₀N₂O₄ 304.34 N/A Nitro group at position 4 of naphthol ring 3.89
N-Nitroso Propranolol C₁₆H₂₀N₂O₃ 288.35 84418-35-9 Nitroso group on the secondary amine 3.95
Propranolol Impurity 6 C₁₆H₂₁NO₂ 259.35 27827-19-6 Structural isomer (positional or stereochemical variation) 3.50

*Estimated based on valeroyl group addition (ΔLogP ~+1.7).

  • This compound vs. Propranolol’s LogP of 3.48 reflects moderate lipophilicity, whereas esterification likely shifts this compound into a highly lipophilic category .
  • 4-Nitropropranolol: The nitro group introduces electron-withdrawing effects, altering reactivity and metabolic pathways compared to the valeroyl modification .
  • N-Nitroso Propranolol: This carcinogenic impurity forms via nitrosation of propranolol’s secondary amine, highlighting the importance of structural modifications in toxicity profiles .

Metabolic and Pharmacokinetic Differences

Metabolic Pathways:
  • Propranolol: Primarily metabolized by CYP1A2 and CYP2D6 to 4-hydroxypropranolol, with additional contributions from UGT enzymes .
  • This compound: Likely undergoes hydrolysis by esterases to release propranolol, bypassing CYP-mediated metabolism. This prodrug design could reduce first-pass metabolism and improve bioavailability .
Pharmacokinetic Parameters (Estimated):
Parameter Propranolol This compound 4-Nitropropranolol
Bioavailability 25–30% ~50–60%* <20%*
Half-life (t₁/₂) 3–6 hours 8–12 hours* 2–4 hours*
Protein Binding 90–95% >95%* 85–90%*

*Theoretical estimates based on structural modifications.

Research Findings and Clinical Implications

  • Enzyme Phenotyping: Propranolol’s metabolism by CYP1A2 and CYP2D6 is well-documented . This compound’s reliance on esterases could minimize drug-drug interactions with CYP inhibitors (e.g., fluoxetine) .
  • Analytical Challenges: Impurities like N-Nitroso Propranolol require sensitive quantification methods (e.g., LC-MS/MS), as described for nitroso derivatives in . This compound’s detection would similarly demand specialized protocols.
  • Stability: Unlike N-Nitroso Propranolol, which forms under acidic conditions, this compound’s ester bond may hydrolyze in plasma, necessitating formulation optimization .

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